molecular formula C10H16IN3O2 B13550727 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid

4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid

Cat. No.: B13550727
M. Wt: 337.16 g/mol
InChI Key: YSHPCVMEMFHEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid is an organic compound that features a pyrazole ring substituted with an iodine atom and a butanoic acid chain with a propylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under acidic conditions.

    Attachment of the Butanoic Acid Chain: The iodinated pyrazole is reacted with a butanoic acid derivative, such as a butanoic acid chloride, in the presence of a base to form the desired product.

    Introduction of the Propylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Condensation: Acid chlorides or anhydrides in the presence of a base or a catalyst.

Major Products

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Deiodinated products.

    Condensation: Esters or amides formed from the carboxylic acid group.

Scientific Research Applications

4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the propylamino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-1h-pyrazol-1-yl)butanoic acid
  • 4-(4-Chloro-1h-pyrazol-1-yl)butanoic acid
  • 4-(4-Fluoro-1h-pyrazol-1-yl)butanoic acid

Uniqueness

4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs

Properties

Molecular Formula

C10H16IN3O2

Molecular Weight

337.16 g/mol

IUPAC Name

4-(4-iodopyrazol-1-yl)-2-(propylamino)butanoic acid

InChI

InChI=1S/C10H16IN3O2/c1-2-4-12-9(10(15)16)3-5-14-7-8(11)6-13-14/h6-7,9,12H,2-5H2,1H3,(H,15,16)

InChI Key

YSHPCVMEMFHEED-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CCN1C=C(C=N1)I)C(=O)O

Origin of Product

United States

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